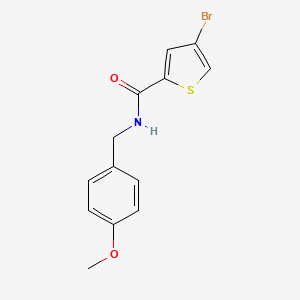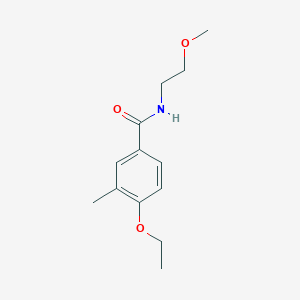![molecular formula C22H29N3O B4791828 N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4791828.png)
N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea
Descripción general
Descripción
N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea, also known as BPMPU, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. BPMPU is a urea derivative that belongs to the class of compounds known as sigma-1 receptor ligands. The sigma-1 receptor is a protein that is found in various tissues throughout the body, including the brain, and is involved in many physiological processes. BPMPU has been shown to have a high affinity for the sigma-1 receptor, which has led to investigations into its potential therapeutic applications.
Mecanismo De Acción
N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea's mechanism of action is believed to be related to its ability to bind to and modulate the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in many physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular calcium levels. This compound has been shown to have a high affinity for the sigma-1 receptor, and it is believed that its effects on various physiological processes are due to its ability to modulate the activity of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antidepressant and neuroprotective effects, this compound has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to modulate neurotransmitter release, including the release of dopamine and glutamate. These effects may be related to this compound's ability to modulate the sigma-1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for investigating the role of the sigma-1 receptor in various physiological processes. However, one limitation of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results. Additionally, the synthesis of this compound can be challenging, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea. One area of research that may be of interest is the development of this compound analogs with improved pharmacological properties. Another area of research may be the investigation of the role of the sigma-1 receptor in various disease states, and the potential use of this compound as a therapeutic agent in these conditions. Additionally, the use of this compound in combination with other drugs may be explored to enhance its therapeutic effects. Overall, this compound is a promising compound that has the potential to be developed into a useful therapeutic agent for a variety of conditions.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea has been the subject of numerous scientific studies investigating its potential therapeutic uses. One area of research has focused on the potential use of this compound as an antidepressant. Studies have shown that this compound has antidepressant effects in animal models of depression, and it has been suggested that these effects may be due to its ability to modulate the sigma-1 receptor.
Another area of research has focused on the potential use of this compound as a neuroprotective agent. Studies have shown that this compound has neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been suggested that these effects may be due to this compound's ability to modulate the sigma-1 receptor and protect against oxidative stress.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-3-6-18-7-11-20(12-8-18)23-22(26)24-21-13-9-19(10-14-21)17-25-15-4-5-16-25/h7-14H,2-6,15-17H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUNNIZYZAEZJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-iodophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4791750.png)


![ethyl 2-(3-furylmethylene)-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4791775.png)

![N-(3,5-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4791805.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(5,6-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)acetamide](/img/structure/B4791806.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4791812.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-(4-isopropylphenyl)propanamide](/img/structure/B4791817.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,5-dimethylphenyl)ethyl]urea](/img/structure/B4791818.png)
![N-benzyl-4-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4791820.png)
![4-({3-[(benzylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4791830.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B4791836.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-2-biphenylylacetamide](/img/structure/B4791837.png)
